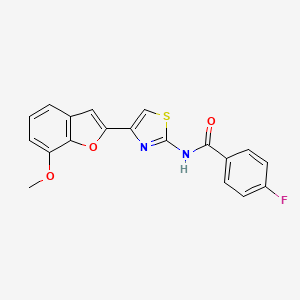
4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of indole-3-carboxamide and has a thiazole ring attached to its structure. The synthesis of this compound is complex and requires specialized knowledge and equipment.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the benzofuran and thiazole intermediates, followed by coupling with the fluoro-benzamide to form the final product.
Starting Materials
4-fluoro-benzoyl chloride, 7-methoxybenzofuran-2-carboxylic acid, thiourea, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 7-methoxybenzofuran-2-carboxylic acid thioamide, React thiourea with 7-methoxybenzofuran-2-carboxylic acid in the presence of sodium hydroxide to form the thioamide intermediate., Step 2: Synthesis of thiazole intermediate, React the thioamide intermediate with acetic anhydride and triethylamine to form the thiazole intermediate., Step 3: Synthesis of 4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, React the thiazole intermediate with 4-fluoro-benzoyl chloride in the presence of N,N-dimethylformamide to form the final product., Purify the final product using ethyl acetate and water.
作用機序
The mechanism of action of 4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is similar to that of other synthetic cannabinoids. This compound binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. The activation of these receptors leads to changes in neurotransmitter release, gene expression, and cellular signaling pathways. This can result in various physiological and biochemical effects, depending on the location and density of the receptors.
生化学的および生理学的効果
The biochemical and physiological effects of 4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide are similar to those of other synthetic cannabinoids. These effects can include changes in heart rate, blood pressure, body temperature, and respiratory rate. Other effects can include changes in mood, perception, and cognition. These effects can vary depending on the dose and route of administration.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound can be used to study the endocannabinoid system and its role in various diseases and conditions. However, one limitation of using this compound is its potential for abuse and dependence. This compound should only be used in a controlled setting by trained professionals.
将来の方向性
There are several future directions for research on 4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. One direction is to study its potential therapeutic applications in various diseases and conditions. Another direction is to study its potential for abuse and dependence. Further research is needed to fully understand the effects of this compound and its potential applications in scientific research.
科学的研究の応用
4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has potential applications in scientific research due to its ability to interact with the endocannabinoid system. This compound is a potent agonist of the CB1 and CB2 receptors, which are found throughout the body and play a role in various physiological processes. The activation of these receptors by 4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide can lead to changes in neurotransmitter release, gene expression, and cellular signaling pathways. This compound can be used to study the endocannabinoid system and its role in various diseases and conditions.
特性
IUPAC Name |
4-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-15-4-2-3-12-9-16(25-17(12)15)14-10-26-19(21-14)22-18(23)11-5-7-13(20)8-6-11/h2-10H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQXCQHMWHYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)
![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)

![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)
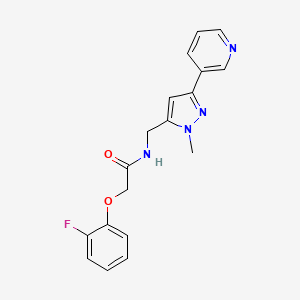

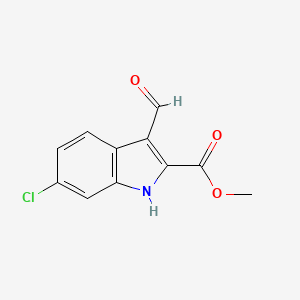
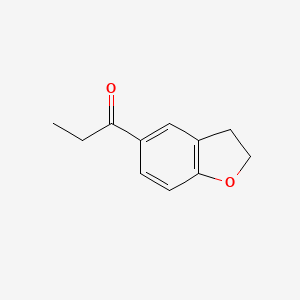
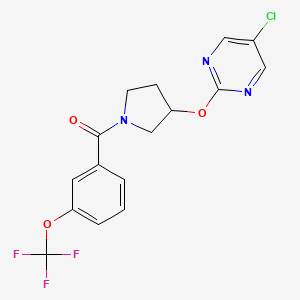

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)